molecular formula C11H14BrNO2 B14898680 n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide

n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide

Cat. No.: B14898680
M. Wt: 272.14 g/mol
InChI Key: RNKKHRVQGKTKFT-UHFFFAOYSA-N
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Description

N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide is a chiral acetamide derivative featuring a 3-bromophenyl group attached to an ethylamine backbone and a methoxyacetamide functional group. The compound’s stereochemistry (likely at the ethylamine carbon) and bromine substitution at the phenyl ring’s meta-position distinguish it from other derivatives.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

RNKKHRVQGKTKFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Starting Materials

Key Starting Materials Preparation

Synthesis of 1-(3-Bromophenyl)ethylamine

The primary amine component is typically prepared through a multi-step synthesis as outlined below:

Method A: From 3-bromoacetophenone

1. Bromination of acetophenone in dichloromethane at 0°C
2. Reaction with hydroxylamine hydrochloride in methanol/water at 25°C
3. Reduction with sodium tetrahydroborate in acetonitrile/water
4. Further processing with sodium hydride and borane-THF in appropriate solvents

This synthesis pathway, as described in the literature, produces the desired amine in good yields with high purity.

Method B: Via reductive amination
An alternative approach involves the direct reductive amination of 3-bromoacetophenone with appropriate ammonia sources and reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Preparation of 2-Methoxyacetyl Chloride

The acylating agent can be prepared from 2-methoxyacetic acid through chlorination:

Reagent Quantity Conditions
2-Methoxyacetic acid 1 equivalent Add to reaction vessel
Oxalyl chloride 1.2 equivalents Add dropwise at 0°C
N,N-dimethylformamide Catalytic amount Add before oxalyl chloride
Dichloromethane Sufficient for dissolution Anhydrous conditions

The process typically affords 2-methoxyacetyl chloride as a colorless liquid with a boiling point of 112-113°C and yields of approximately 85%.

Direct Acylation Approach

Standard Acylation Procedure

The most direct method for preparing n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide involves the acylation of 1-(3-bromophenyl)ethylamine with 2-methoxyacetyl chloride:

Component Quantity Purpose
1-(3-Bromophenyl)ethylamine 1.0 equivalent Nucleophile
2-Methoxyacetyl chloride 1.3 equivalents Acylating agent
N,N-diisopropylethylamine 1.5 equivalents Base
Dichloromethane 10 mL/mmol Solvent

Procedure:

  • Dissolve 1-(3-bromophenyl)ethylamine in dichloromethane in a round-bottom flask
  • Cool the solution to 0°C in an ice bath
  • Add N,N-diisopropylethylamine (DIPEA) with stirring
  • Add 2-methoxyacetyl chloride dropwise over 30 minutes
  • Allow the reaction to warm to room temperature and stir for 3 hours
  • Monitor by thin-layer chromatography until completion

Based on literature precedents for similar acylations, this reaction typically proceeds in good to excellent yields (80-95%).

Reaction Optimization Parameters

The following parameters can be adjusted to optimize the acylation reaction:

Parameter Optimal Range Effect on Reaction
Temperature 0°C initially, then 20-25°C Controls reaction rate and reduces side reactions
Solvent Dichloromethane or tetrahydrofuran Affects solubility and reaction rate
Base DIPEA (1.5-2.0 equiv.) Neutralizes HCl and prevents amine salt formation
Reaction time 3-6 hours Ensures complete conversion
Acyl chloride purity >95% Directly impacts product yield and purity

Temperature control is particularly critical, as too high temperatures may lead to side reactions, while too low temperatures may result in incomplete conversion.

Alternative Synthetic Approaches

Coupling with Carboxylic Acids

An alternative approach involves direct coupling of 2-methoxyacetic acid with 1-(3-bromophenyl)ethylamine using coupling reagents:

Coupling Agents Method:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt)
  • N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

This approach avoids the need to prepare potentially unstable acyl chlorides but typically requires longer reaction times and more expensive reagents.

Mixed Anhydride Approach

Another viable method involves the formation of a mixed anhydride intermediate:

1. React 2-methoxyacetic acid with isobutyl chloroformate in the presence of N-methylmorpholine
2. Generate mixed anhydride in situ
3. React with 1-(3-bromophenyl)ethylamine to form the target amide

This approach is particularly useful for scale-up operations and can yield the product in 70-85% yields after purification.

Stereoselective Synthesis

Preparation of Enantiomerically Pure Products

When stereochemically pure this compound is required, the synthesis must begin with enantiomerically pure amine substrates.

For (R)-isomer synthesis:
(R)-1-(3-Bromophenyl)ethylamine is commercially available with >98% enantiomeric excess and can be directly used in the acylation reaction to produce (R)-n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide.

For (S)-isomer synthesis:
Similarly, (S)-1-(3-Bromophenyl)ethylamine hydrochloride can be converted to the free base and then subjected to the acylation conditions.

Resolution Methods for Racemic Mixtures

When starting with racemic amines, several methods can be employed to resolve the resulting racemic amide:

Resolution Method Advantages Disadvantages
Chiral HPLC High purity, analytical control Expensive, low throughput
Crystallization with chiral acids Scalable, cost-effective Variable efficiency, substrate-dependent
Enzymatic kinetic resolution High selectivity, mild conditions Limited substrate scope, enzyme availability
Diastereomeric salt formation Well-established, scalable Requires additional steps, variable yields

Enzymatic resolutions, particularly using lipases, have shown good results with similar compounds, providing access to both enantiomers with high optical purity.

Purification and Characterization

Purification Techniques

Purification of the crude this compound can be achieved through several methods:

  • Extraction and washing:

    • Dilute the reaction mixture with additional dichloromethane
    • Wash sequentially with water, saturated sodium bicarbonate solution, and brine
    • Dry over anhydrous magnesium sulfate and concentrate
  • Column chromatography:

    • Silica gel as stationary phase
    • Hexane/ethyl acetate gradient (typically starting at 9:1 and increasing to 7:3)
    • Monitoring by thin-layer chromatography with UV visualization
  • Recrystallization:

    • Dissolve crude product in minimal hot ethyl acetate
    • Add hexane slowly until cloudiness persists
    • Cool slowly to room temperature, then refrigerate
    • Filter and wash with cold hexane

Analytical Characterization

Comprehensive characterization of the purified this compound should include:

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3): Expected signals include methyl doublet (~1.5 ppm), methoxy singlet (~3.4 ppm), methylene singlet (~3.9 ppm), methine quartet (~5.0-5.2 ppm), aromatic multiplets (7.1-7.5 ppm), and NH singlet (~6.5-7.0 ppm)
  • 13C NMR (100 MHz, CDCl3): Expected signals for all carbon atoms including methyl (~21 ppm), methoxy (~59 ppm), methylene (~71 ppm), methine (~49 ppm), aromatic carbons (122-146 ppm), and carbonyl (~169 ppm)

  • IR (KBr, cm-1): Characteristic bands for N-H stretching (~3300), C=O stretching (~1650), C-O stretching (~1200), and C-Br stretching (~550)

  • Mass Spectrometry: Molecular ion peak at m/z 272 with characteristic bromine isotope pattern (M+2 at m/z 274)

Optimization of Synthesis Parameters

Yield Enhancement Strategies

To maximize the yield of this compound, several strategies can be employed:

Strategy Implementation Expected Improvement
Reagent quality Use freshly prepared or high-purity commercial 2-methoxyacetyl chloride 5-10% yield increase
Reaction conditions Maintain anhydrous conditions and inert atmosphere Prevents hydrolysis, 3-8% yield increase
Base selection Compare DIPEA vs. triethylamine vs. pyridine Optimization based on substrate, 2-5% improvement
Temperature control Precise control during addition and reaction Reduces side reactions, 3-7% improvement
Workup optimization Careful extraction and washing procedures Minimizes product loss, 3-6% improvement

Scale-up Considerations

When scaling up the synthesis, several adjustments should be considered:

  • Heat management: Increased scale generates more heat during exothermic steps; consider using more dilute conditions and efficient cooling

  • Reagent addition: Use mechanical stirring and controlled addition rates for reagents to ensure homogeneity

  • Purification adaptation: Column chromatography becomes less practical; focus on crystallization or precipitation techniques

  • Safety considerations: Evaluate thermal runaway potential and implement appropriate controls for larger quantities of reagents

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.

Comparison with Similar Compounds

Substituent Variations: Halogen Type and Position

The position and type of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide 3-Br C₁₁H₁₄BrNO₂ ~272.14 (calculated) Meta-bromo substitution; chiral center
N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide (1b) 3-F C₁₁H₁₄FNO₂ 223.24 Fluorine’s electronegativity impacts reactivity
N-(1-(3,5-Difluorophenyl)ethyl)-2-methoxyacetamide (2b) 3,5-F₂ C₁₁H₁₃F₂NO₂ 241.23 Increased steric/electronic effects
N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide 4-Br C₁₁H₁₄BrNO₂ 272.14 Para-bromo isomer; crystallographic data available
  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine may enhance lipophilicity and influence binding interactions in biological systems .
  • Positional Isomerism : The 3-bromo derivative (target compound) vs. 4-bromo analog () may exhibit distinct crystal packing or solubility due to altered symmetry and intermolecular interactions .

Structural and Bond-Length Comparisons

highlights bond-length variations in N-(4-Bromophenyl)acetamide derivatives:

  • C1–C2 bond : 1.501 Å (target analog) vs. 1.53 Å in N-(4-chlorobenzo-thiazol-2-yl)acetamide.
  • N1–C2 bond : 1.347 Å vs. 1.30 Å in related compounds. These subtle differences suggest substituent-dependent electronic effects on the acetamide backbone .

Q & A

Q. Yield Optimization :

  • Control reaction temperature (0–5°C for exothermic steps) to minimize side reactions.
  • Employ excess methoxyacetyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
  • Monitor intermediates via TLC or HPLC to ensure purity before proceeding .

Basic: How can NMR spectroscopy be utilized to confirm the structure of this compound?

Answer:
Key 1H NMR signals for structural confirmation:

  • Methoxy group : Singlet at δ 3.3–3.5 ppm (3H, -OCH3).
  • Acetamide methylene : Doublet at δ 3.8–4.0 ppm (2H, -CH2CO-).
  • Bromophenyl protons : Multiplet at δ 7.2–7.5 ppm (4H, aromatic H).
  • Ethyl chain : Triplet at δ 1.3–1.5 ppm (3H, -CH2CH3) and quartet at δ 3.1–3.3 ppm (2H, -CH2NH-).

Validation : Compare experimental data with computed spectra (e.g., PubChem) and literature analogs like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide or trifluoroacetamide derivatives .

Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factor (<0.05) and C–C bond length consistency (mean ~1.54 Å).

Example : A related compound, N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-triazol-3-yl)sulfanyl]acetamide, was resolved with R = 0.038 using SHELXL .

Advanced: How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Answer:
Methodology :

Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Sampling : Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

Analysis : Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Data Interpretation :

  • Calculate half-life (t1/2) using first-order kinetics.
  • Identify degradation products (e.g., free amine or carboxylic acid) via LC-MS .

Advanced: What strategies are recommended for analyzing byproducts in the synthesis of this compound?

Answer:
Byproduct Identification :

  • LC-MS/MS : Detect impurities with m/z matching predicted side products (e.g., dimerized intermediates).
  • Isolation : Use preparative HPLC to isolate trace byproducts for NMR characterization.

Q. Common Byproducts :

  • Unreacted starting material : Retained in reaction mixtures if stoichiometry is unbalanced.
  • Hydrolysis products : Methoxyacetic acid or 3-bromophenethylamine due to moisture exposure .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Handling Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. First Aid :

  • Skin Contact : Wash with soap and water for 15 minutes.
  • Eye Exposure : Rinse with saline solution for 20 minutes and seek medical attention .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:
SAR Design :

Substituent Variation : Replace methoxy with ethoxy or halogenated groups to alter lipophilicity.

Backbone Modification : Introduce sulfonyl or triazole moieties (see for analogs).

Q. Biological Testing :

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays.
  • Molecular Docking : Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Table 1: Key Analytical Data for this compound

ParameterValue/DescriptionReference
Molecular FormulaC11H14BrNO2
Molecular Weight296.14 g/mol
1H NMR (CDCl3)δ 7.4 (aromatic), 3.3 (OCH3)
Melting Point120–122°C (predicted)
HPLC Purity>98% (C18, 70:30 acetonitrile/water)

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